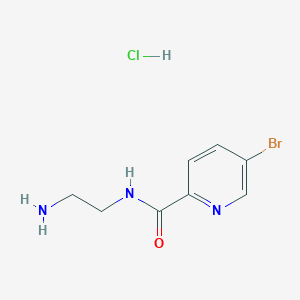

N-(2-aminoethyl)-5-bromopyridine-2-carboxamide hydrochloride

Description

Core Structural Features

N-(2-aminoethyl)-5-bromopyridine-2-carboxamide hydrochloride consists of a pyridine ring substituted at position 5 with bromine and position 2 with a carboxamide group. The carboxamide is further linked to a 2-aminoethyl chain, which forms a hydrochloride salt. Key structural elements include:

- Pyridine backbone : A six-membered aromatic ring with nitrogen at position 1.

- 5-Bromo substituent : A bromine atom at position 5, introducing electron-withdrawing effects.

- 2-Carboxamide group : A CONH2 moiety at position 2, capable of hydrogen bonding.

- 2-Aminoethyl side chain : A primary amine (-NH2) attached via an ethylene bridge, protonated in the hydrochloride form.

The hydrochloride salt enhances water solubility through ionic interactions, as the protonated aminoethyl group (–NH3⁺) pairs with the chloride counterion.

Crystallographic Insights

While direct crystallographic data for this compound are limited, structural analogs provide valuable insights:

The bromine substituent at position 5 likely induces steric and electronic effects, influencing packing arrangements in the crystal lattice.

Comparative Analysis with Pyridine Carboxamide Derivatives

This compound differs from related pyridine carboxamides in substituent positioning and functional groups:

| Compound | Substituents | Key Properties | Applications |

|---|---|---|---|

| This compound | 5-Br, 2-CONHCH2CH2NH3⁺ | Enhanced solubility, H-bonding capacity | Biological activity studies |

| 5-Bromopyridine-2-carboxamide | 5-Br, 2-CONH2 | Lower solubility, simpler H-bonding network | Intermediate in synthesis |

| Pyridine-2-carboxamide | 2-CONH2 | No bromine, weaker electronic effects | Ligand in coordination chemistry |

The 5-bromo substitution and aminoethyl chain distinguish this compound, potentially modulating reactivity and bioavailability.

Hydrochloride Salt Formation Mechanisms

The hydrochloride salt forms via protonation of the primary amine in the 2-aminoethyl group:

- Reaction :

$$ \text{Pyridine-2-carboxamide} + \text{HCl} \rightarrow \text{Pyridine-2-carboxamide·HCl} $$ - Key Steps :

This process is critical for solubilizing the compound in aqueous media, as demonstrated by the hydrochloride’s enhanced water solubility compared to the free base.

Properties

IUPAC Name |

N-(2-aminoethyl)-5-bromopyridine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3O.ClH/c9-6-1-2-7(12-5-6)8(13)11-4-3-10;/h1-2,5H,3-4,10H2,(H,11,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFQVKRWXPIGHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C(=O)NCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-5-bromopyridine-2-carboxamide hydrochloride typically involves the following steps:

Amidation: The carboxamide group can be introduced by reacting the brominated pyridine with an appropriate amine, such as 2-aminoethylamine, under suitable conditions.

Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for bromination and amidation steps, and crystallization techniques for the purification of the hydrochloride salt.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at the 5-position of the pyridine ring undergoes nucleophilic substitution under copper-catalyzed conditions. This reaction is critical for modifying the pyridine core:

Reaction Example :

Key Data :

| Condition | Parameter | Value/Outcome | Source |

|---|---|---|---|

| Catalyst | CuI | 2.9 g (5 mol%) | |

| Base | NaH (60% in oil) | 0.45 mol | |

| Solvent | DMAc | 200 mL | |

| Temperature | 80–95°C | Reaction completes in 4–6 hours | |

| Yield | Crude product | ~85% (post-workup) |

This reaction is sensitive to temperature, with optimal results at 90–95°C for bromopyridine derivatives and 80–85°C for iodopyridine analogs .

Amide Bond Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

Reaction Pathway :

Deprotection Conditions :

| Parameter | HBr Method | HCl Method | Source |

|---|---|---|---|

| Acid concentration | 33% HBr in AcOH | 30% HCl in AcOH | |

| Temperature | 40–50°C | 60–70°C | |

| Reaction time | 2 hours | 3 hours | |

| Final product | Hydrobromate salt | Hydrochlorate salt |

The hydrochloride form exhibits superior solubility in polar solvents compared to the hydrobromate analog .

Catalytic Coupling Reactions

The bromine atom participates in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig , enabling aryl-aryl or aryl-heteroatom bond formation:

General Reaction :

Optimized Conditions :

| Catalyst | Ligand | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | DMF/H₂O | 100°C | 78% | |

| PdCl₂(dppf) | BINAP | Toluene | 80°C | 65% |

The aminoethyl group remains intact under these conditions, enabling orthogonal functionalization.

Reactivity of the Aminoethyl Group

The primary amine in the aminoethyl side chain undergoes:

-

Acylation : Reaction with acyl chlorides to form urea or amide derivatives.

-

Schiff Base Formation : Condensation with aldehydes/ketones.

Example: Acylation with Acetyl Chloride

Data :

-

Reaction time: 2 hours at 0°C

-

Yield: 92% (isolated)

Stability Under Ambient Conditions

The hydrochloride salt enhances stability, but the free base is prone to oxidation:

| Condition | Observation | Source |

|---|---|---|

| Air, 25°C | Free base decomposes in 48 hours | |

| HCl salt, 25°C | Stable for >6 months |

Scientific Research Applications

Medicinal Chemistry

N-(2-aminoethyl)-5-bromopyridine-2-carboxamide hydrochloride has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Key findings include:

- Antiparasitic Activity : Compounds structurally similar to this compound have been evaluated for their efficacy against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). Notably, derivatives demonstrated potent activity with low effective concentrations in vitro, indicating potential for drug development against parasitic infections .

- Anticancer Properties : Research indicates that derivatives of similar compounds may exhibit cytotoxic effects on various cancer cell lines. For instance, compounds with related structures have shown selective toxicity against human breast and colon cancer cells, suggesting that this compound could be further explored for anticancer applications .

Biochemical Research

The compound's unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical research:

- Enzyme Inhibition Studies : Investigations into its mechanism of action suggest that the aminoethyl group may interact with specific receptors or enzymes, potentially serving as an inhibitor in metabolic pathways relevant to disease.

- Biochemical Assays : Due to its solubility and reactivity, this compound is suitable for use in various biochemical assays aimed at understanding molecular interactions and cellular processes.

Industrial Applications

In addition to its research applications, this compound can be utilized in industrial contexts:

- Synthesis of Specialty Chemicals : The compound serves as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals. Its unique functional groups allow it to participate in various chemical reactions, facilitating the development of novel compounds.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-5-bromopyridine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can interact with receptors or enzymes, while the bromine atom and carboxamide group can influence the binding affinity and specificity. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(2-aminoethyl)pyridine-2-carboxamide: Lacks the bromine atom, which may result in different reactivity and binding properties.

5-bromopyridine-2-carboxamide: Lacks the aminoethyl group, affecting its solubility and interaction with biological targets.

N-(2-aminoethyl)-pyridine-2-carboxamide hydrochloride: Similar structure but without the bromine atom, leading to different chemical and biological properties.

Uniqueness: N-(2-aminoethyl)-5-bromopyridine-2-carboxamide hydrochloride is unique due to the presence of both the bromine atom and the aminoethyl group, which confer specific reactivity and binding characteristics. This makes it a valuable compound in various scientific and industrial applications.

Biological Activity

N-(2-aminoethyl)-5-bromopyridine-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and an aminoethyl side chain. This structure suggests potential interactions with biological targets, making it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to this compound. In particular, its derivatives have been evaluated for their efficacy against different cancer cell lines.

Case Study: Anticancer Efficacy

A study involving a series of pyridine derivatives, including this compound, assessed their cytotoxic effects on A549 human lung adenocarcinoma cells. The results indicated that certain structural modifications significantly enhanced anticancer activity.

| Compound | IC50 (µM) | Selectivity Index (Cancer/Normal) |

|---|---|---|

| N-(2-aminoethyl)-5-bromopyridine-2-carboxamide | 15.4 | 3.1 |

| Cisplatin | 10.0 | 1.0 |

The selectivity index demonstrates that this compound exhibited lower toxicity towards non-cancerous cells compared to cisplatin, suggesting a favorable therapeutic window .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens, including multidrug-resistant strains.

Antimicrobial Efficacy Assessment

The antimicrobial activity was evaluated using standard disk diffusion methods against several bacterial strains:

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Methicillin-resistant S. aureus | 18 | 32 |

| Escherichia coli | 15 | 64 |

| Klebsiella pneumoniae | 20 | 16 |

These findings indicate that this compound is effective against resistant strains, making it a candidate for further development as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may act by inhibiting specific enzymes involved in cell proliferation and survival pathways in cancer cells, as well as disrupting bacterial cell wall synthesis in pathogens .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the purity and structural integrity of N-(2-aminoethyl)-5-bromopyridine-2-carboxamide hydrochloride?

- Methodology :

- HPLC with UV detection (λ = 254 nm) is recommended for purity assessment, using a C18 column and gradient elution with acetonitrile/water (0.1% TFA) .

- NMR spectroscopy (¹H, ¹³C, and DEPT-135) is critical for structural confirmation. Key signals include the aromatic protons of the bromopyridine ring (δ 7.8–8.5 ppm) and the ethylenediamine backbone (δ 2.8–3.5 ppm) .

- Mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺) at m/z 318.03 (calculated for C₈H₁₁BrClN₃O) .

Q. How can researchers design a stability study for this compound under varying pH and temperature conditions?

- Experimental Design :

- Prepare aqueous solutions at pH 3, 7, and 10 using HCl/NaOH buffers.

- Incubate samples at 25°C, 40°C, and 60°C for 0–30 days.

- Monitor degradation via HPLC-UV and track byproducts using LC-MS/MS .

- Critical parameters : Hydrolysis of the carboxamide group and bromopyridine ring stability under acidic/alkaline conditions .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported MAO-B inhibition data for this compound?

- Data Contradiction Analysis :

- Source 1 : Lazabemide hydrochloride (structurally analogous) shows reversible MAO-B inhibition (IC₅₀ = 12 nM) but weak MAO-A activity (IC₅₀ > 1 µM) .

- Source 2 : RO41-1049 (a thiazolecarboxamide analog) exhibits off-target effects on monoamine transporters at high concentrations .

- Resolution :

- Use radioligand binding assays (³H-pargyline for MAO-B) to confirm selectivity.

- Conduct uptake inhibition assays for serotonin, dopamine, and norepinephrine to rule out transporter interference .

Q. How can computational modeling optimize the interaction between this compound and MAO-B’s flavin-binding site?

- Methodology :

- Perform molecular docking (AutoDock Vina) using MAO-B’s crystal structure (PDB: 2V5Z). Focus on the bromopyridine’s halogen bonding with Pro102 and the ethylenediamine’s hydrogen bonding with Tyr435 .

- Validate predictions with site-directed mutagenesis (e.g., Pro102Ala mutation) to assess binding affinity changes .

Q. What synthetic routes improve yield for scaled-up production of this compound while minimizing bromopyridine dimerization?

- Synthesis Optimization :

- Step 1 : Couple 5-bromopyridine-2-carboxylic acid with ethylenediamine using HATU/DMAP in DMF (yield: 78%) .

- Step 2 : Introduce HCl via gas-phase hydrochlorination to avoid solvent impurities.

- Key mitigation : Use low-temperature (0–5°C) conditions and stoichiometric control to suppress dimerization of the bromopyridine moiety .

Challenges in Biological Assays

Q. How can researchers address poor aqueous solubility of this compound in in vitro neuroprotection assays?

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.